Iron(III) phosphate dihydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTOKWDUYJKSCN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928695 | |
| Record name | Iron(3+) phosphate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-10-0 | |
| Record name | Iron(3+) phosphate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Iron Iii Phosphate Dihydrate Precursors
Controlled Precipitation Pathways
Controlled precipitation is a widely employed method for synthesizing iron(III) phosphate (B84403) dihydrate due to its simplicity and cost-effectiveness. researchgate.net This approach involves the reaction of a soluble iron(III) salt with a phosphate source, leading to the precipitation of FePO₄·2H₂O. However, achieving desired product specifications requires careful control over various reaction parameters.
Analysis of Precipitation Reaction Thermodynamics and Kinetics
The precipitation of iron(III) phosphate dihydrate is a complex process involving multiple chemical equilibria. In an aqueous solution, Fe(III) ions and phosphate species can form various complexes, such as FeHPO₄⁺ and FeH₂PO₄²⁺, depending on the pH. mdpi.comresearchgate.net The formation of FePO₄·2H₂O proceeds through the precipitation of these complex ions. mdpi.com
The process often involves the initial formation of an amorphous iron phosphate phase, which then transforms into a crystalline form. mdpi.comsmolecule.com The dissolution of this amorphous intermediate is often the rate-limiting step in the crystallization of monoclinic FePO₄·2H₂O. mdpi.comsmolecule.com The kinetics of this phase transformation can be described by the Johnson-Mehl-Avrami (JMA) model. mdpi.comsmolecule.com The activation energy for this transformation has been calculated to be 9.619 kJ/mol. mdpi.comresearchgate.net
Influence of Reactant Sources and Stoichiometric Ratios
The choice of iron and phosphorus sources significantly impacts the characteristics of the resulting this compound. Various iron sources, such as ferric chloride (FeCl₃), ferric sulfate (B86663) (Fe₂(SO₄)₃), and ferrous sulfate (FeSO₄) (which is subsequently oxidized), have been utilized. mdpi.comsci-hub.se Similarly, phosphoric acid (H₃PO₄) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are common phosphorus sources. mdpi.com The use of different reactants can lead to variations in the morphology and crystal structure of the final product. mdpi.com For instance, irregular polygon shapes of amorphous FePO₄·2H₂O and elongated sticks of crystalline FePO₄·2H₂O have been synthesized using Fe(NH₄)₂(SO₄)₂·6H₂O, NH₄H₂PO₄, and H₂O₂. mdpi.com
The stoichiometric ratio of phosphorus to iron (P/Fe) is another critical parameter. While a P/Fe ratio of 1.0 is theoretically required, ratios greater than one are often used to ensure complete reaction and can influence the final product characteristics. google.com However, studies have shown that pH can be a more dominant factor than the P/Fe ratio in determining the crystallographic phase. ethz.ch
Table 1: Influence of Reactant Sources on FePO₄·2H₂O Morphology
| Iron Source | Phosphorus Source | Oxidizing Agent | Resulting Morphology |
| Fe(NH₄)₂(SO₄)₂·6H₂O | NH₄H₂PO₄ | H₂O₂ | Irregular polygons (amorphous), Elongated sticks (crystalline) mdpi.com |
| Fe₂(SO₄)₃ | H₃PO₄ | - | Varied morphologies depending on additives mdpi.com |
Role of pH and Temperature Regulation in Phase Purity and Morphology Control
The pH of the reaction solution is a crucial factor in determining the crystallographic phase and purity of this compound. ethz.ch Synthesis is typically carried out under acidic conditions, as FePO₄·2H₂O can only be prepared in this environment through certain top-down approaches. ethz.ch The pH influences the rate of dissolution of iron precursors and the subsequent precipitation of iron phosphates. ethz.ch For example, the formation of the monoclinic phase is associated with a faster iron dissolution and precipitation rate. ethz.ch Pure FePO₄·2H₂O precipitates generally form at a pH below 3.5, with mixtures of ferric phosphate and hydroxide (B78521) appearing at higher pH values. researchgate.net
Temperature also plays a significant role in the synthesis process. Increasing the reaction temperature can shorten the induction period and the time required for the phase transformation from amorphous to crystalline FePO₄·2H₂O. mdpi.com The solubility of iron phosphate dihydrate generally decreases as the reaction temperature increases, which can affect the precipitation process. researchgate.net Specific crystallographic phases can be selectively formed by controlling both the P/Fe ratio and the temperature. ethz.ch For instance, orthorhombic FePO₄·2H₂O has been selectively formed at a P/Fe ratio of 1.8, while the monoclinic phase is obtained at a P/Fe ratio of 8.9 within a temperature range of 353 to 413 K. ethz.ch
Table 2: Effect of pH and Temperature on FePO₄·2H₂O Synthesis
| pH | Temperature | Key Observation | Reference |
| < 3.5 | Ambient | Formation of pure FePO₄·2H₂O precipitate. researchgate.net | researchgate.net |
| > 3.5 | Ambient | Formation of a mixture of ferric phosphate and hydroxide. researchgate.net | researchgate.net |
| Acidic | 353-413 K | Selective formation of orthorhombic or monoclinic phases depending on P/Fe ratio. ethz.ch | ethz.ch |
| Acidic | Increasing | Shortened induction period and time for phase transformation. mdpi.com | mdpi.com |
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods offer alternative routes for the synthesis of this compound, often enabling better control over particle size and morphology. These techniques involve carrying out the synthesis in a sealed vessel under elevated temperature and pressure.
One-Step Hydrothermal Synthesis Techniques
One-step hydrothermal synthesis provides a direct route to crystalline FePO₄·2H₂O. dntb.gov.ua This method can be used to produce iron phosphate dihydrate from various starting materials, including ferric salts. evitachem.com The reaction conditions, such as temperature and reaction time, are critical in determining the final product's characteristics. For example, in the synthesis of a sodium-manganese-iron phosphate, a one-step hydrothermal route at 220°C for 6 hours yielded a pure phase with a dandelion sphere-like morphology. sci-hub.se Increasing the reaction time led to changes in particle morphology, demonstrating the sensitivity of the final product to synthesis duration. sci-hub.se
Modified Sol-Gel and Coprecipitation Methods
Modified sol-gel and coprecipitation methods are also employed to synthesize iron(III) phosphate precursors. The sol-gel method, for instance, can be adapted to produce nano-sized FePO₄, which is advantageous for controlling the carbon content and size of the final cathode material. mdpi.com Coprecipitation is considered an advantageous method due to its simple operation and economic efficiency. researchgate.net In this process, FePO₄·2H₂O often acts as a transient precursor. mdpi.com By carefully controlling the reaction conditions, such as the sources of iron and phosphorus, various morphologies and crystalline structures can be achieved. mdpi.com
Electrochemical and Electroflocculation Synthesis Routes
Electrochemical methods provide a direct and controllable route for the synthesis of iron(III) phosphate precursors. These techniques leverage electrochemical reactions to induce the formation of the desired phosphate compound.
Electrochemical Synthesis: The synthesis of orthorhombic hydrated iron(III) phosphate (FePO₄·2H₂O) can be achieved through the electrochemical oxidation of a solution containing an iron precursor in a phosphoric acid environment. smolecule.comresearchgate.net This process involves a quasi-reversible reaction mechanism that is governed by diffusion. smolecule.com Voltammetry studies indicate that the oxidation mechanism is complex, involving the formation of multiple intermediate species. The primary reaction sequence includes the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which is then followed by hydrolysis and complexation reactions that culminate in the precipitation of this compound. smolecule.com One approach utilizes the electrodeposition of ferrous sulfate in a phosphoric acid solution at an oxidation potential greater than 0.3 V versus a Saturated Calomel Electrode (SCE) to produce high-quality FePO₄·2H₂O at low temperatures. mdpi.com
Electroflocculation: An environmentally friendly and economical method for synthesizing microspherical FePO₄·2H₂O precursors involves the electroflocculation of low-cost iron filings in a hot solution. uea.ac.ukacs.orgnih.gov In this process, an iron anode dissolves to produce Fe²⁺ ions. researchgate.net The oxidation of these dissolved ferrous ions to ferric ions is highly dependent on the pH of the solution. researchgate.net The subsequent precipitation of iron phosphate forms an amorphous structure. pmf.unsa.ba This technique allows for the production of precursors with three-dimensional mesoporous structures. uea.ac.uknih.gov By adjusting the pH conditions through gradient co-precipitation, the morphology and crystalline shape of the precursors can be effectively controlled. uea.ac.ukacs.orgnih.gov
A study on anodic oxidation used a nickel-iron alloy as the anode and graphite (B72142) as the cathode in a phosphoric acid electrolyte. mdpi.com The addition of a surfactant, cetyltrimethylammonium bromide (CTAB), was found to effectively modulate the morphology of the resulting FePO₄·2H₂O. mdpi.com
| Parameter | Electrochemical Synthesis | Electroflocculation |
| Iron Source | Iron precursor in solution (e.g., ferrous sulfate) mdpi.com | Iron filings/anode uea.ac.ukacs.org |
| Key Process | Anodic oxidation of Fe²⁺ to Fe³⁺ smolecule.commdpi.com | Anodic dissolution of iron followed by oxidation and precipitation uea.ac.ukresearchgate.net |
| Primary Product | Orthorhombic FePO₄·2H₂O smolecule.comresearchgate.net | Microspherical FePO₄·2H₂O precursors uea.ac.ukacs.org |
| Controlling Factors | Iron ion concentration, H₃PO₄ concentration, scan rate researchgate.net | pH, temperature, current density uea.ac.ukacs.orgresearchgate.net |
Templated Synthesis and Morphological Directivity
The morphology and structure of iron(III) phosphate precursors can be precisely guided by using templates or by carefully controlling reaction conditions to direct crystal growth.
Templated synthesis involves the use of organic molecules as structure-directing agents to create specific crystalline frameworks. acs.org Organic amines, such as piperazine, have been successfully used under mild hydrothermal conditions to produce novel crystalline iron phosphates with one-dimensional chain, two-dimensional layered, or three-dimensional open-framework structures. acs.orgacs.org The final structure of the material is significantly influenced by the choice of the organic guest molecule. acs.org
Morphological directivity without formal templates can be achieved by manipulating reaction parameters. For instance, coupling fast precipitation in a microreactor with an aging process allows for morphology control from amorphous nanoparticles to monoclinic microsheets or microspheres simply by altering the amount of phosphoric acid (H₃PO₄) in the system. bohrium.comacs.org The acidity, affected by the H₃PO₄ concentration, is a critical factor for both morphology and crystal growth. Current time information in Bangalore, IN.
Preparation of Microspherical and Nanostructured Precursors
The synthesis of precursors with specific morphologies, such as microspheres and nanostructures, is essential for enhancing the performance of the final materials.
Microspherical Precursors: Microspherical FePO₄·2H₂O precursors can be synthesized via several routes. The electroflocculation of iron fillers is a notable method that yields microspheres with secondary nanostructures. uea.ac.ukacs.orgnih.gov Another approach involves a coupled precipitation and aging process where the formation of microspheres is driven by a sharp increase in the amount of precipitate after a certain period, a mechanism influenced by the synergistic effect of initial precipitation and post-growth. Current time information in Bangalore, IN. Homogeneous precipitation at a controlled pH has also been shown to produce well-shaped spherical agglomerates, with amorphous FePO₄ being responsible for the spherical morphology. researchgate.net
Nanostructured Precursors: Various methods are employed to create nanostructured iron(III) phosphate. A fast and simple microwave heating method can synthesize FePO₄ nanostructures, with the morphology and size being significantly influenced by precursor concentration and the type of surfactant used. researchgate.net Flame-assisted spray pyrolysis (FASP) of inexpensive precursors like iron nitrate (B79036) and tributyl phosphate can produce mostly amorphous nanostructured particles (10-20 nm in diameter) through a gas-to-particle conversion process. nih.gov Liquid phase reactive crystallization, using Al(OH)₃ colloid to influence the crystal surface, has been used to synthesize a lamellar nanostructure of a spindle-shaped iron phosphate precursor. researchgate.net
| Method | Morphology | Key Parameters | Reference |
| Electroflocculation | Microspherical with secondary nanostructures | pH, Temperature, Current Density | uea.ac.ukacs.org |
| Precipitation & Aging | Microspherical | H₃PO₄ concentration, Thermal treatment time | Current time information in Bangalore, IN. |
| Microwave Heating | Nanostructures (various) | Precursor concentration, Surfactants | researchgate.net |
| Flame-Assisted Spray Pyrolysis | Amorphous nanoparticles | Acetylene (B1199291) flow rate | nih.gov |
| Liquid Phase Crystallization | Lamellar nanostructure | Presence of Al(OH)₃ colloid | researchgate.net |
Control of Crystalline Shape and Secondary Nanostructures
Controlling the crystallographic phase and the finer details of the particle architecture, such as secondary nanostructures, is critical for tuning the material's properties.
The crystallographic phase of FePO₄·2H₂O can be selectively controlled by phosphating β-FeOOH nanorods with aqueous phosphoric acid. ethz.chrsc.org The pH of the treatment solution is the determining factor for the resulting phase, as it regulates the dissolution rate of β-FeOOH and the precipitation rate of the iron phosphates. ethz.chrsc.org The formation of the monoclinic phase is associated with rapid iron dissolution and subsequent precipitation, whereas the orthorhombic phase involves an interfacial reaction that forms an amorphous layer, which then crystallizes over time. ethz.chrsc.org The duration of the treatment is crucial for preserving the initial rod-like morphology. ethz.chrsc.org
In electroflocculation synthesis, adjusting the pH of the solution allows for the modulation of the precursor's particle size and shape. acs.org This method can produce microspherical secondary structures that are self-assembled from a significant number of overlapped nanorods or composed of numerous interlinked nanoparticles, demonstrating control over secondary nanostructures. uea.ac.ukacs.org
Synthesis of Amorphous Iron Phosphate Intermediates
Amorphous iron phosphate often serves as a key intermediate in the synthesis of crystalline phases and can be a target product itself for certain applications.
The formation of an amorphous intermediate phase is a common step in crystallization processes. Studies have shown that vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O) crystallization proceeds via a transient amorphous ferrous phosphate (AFEP) precursor. nih.govacs.org Similarly, in the synthesis of orthorhombic FePO₄·2H₂O from β-FeOOH nanorods, an amorphous layer of iron phosphate forms as an intermediate at the interface, which later crystallizes. ethz.chrsc.orgresearchgate.net
Structural Elucidation and Phase Transformation Dynamics of Iron Iii Phosphate Dihydrate
Crystallographic Characterization of Polymorphs
The crystal structure of iron(III) phosphate (B84403) dihydrate is complex and can manifest in different polymorphic forms, primarily monoclinic and orthorhombic structures. researchgate.netnih.gov This polymorphism is significantly influenced by synthesis conditions such as pH. smolecule.com
Iron(III) phosphate dihydrate can exist in two primary crystalline forms: monoclinic and orthorhombic. researchgate.netnih.gov The monoclinic phase is often considered the more thermodynamically stable form under specific pH conditions. smolecule.com The transformation between an amorphous precursor and the crystalline monoclinic phase is a key aspect of its synthesis. mdpi.comresearchgate.net Studies have shown that the initial precipitate is often amorphous and gradually transforms into the monoclinic structure. mdpi.comresearchgate.net
The orthorhombic phase of FePO₄·2H₂O has also been synthesized and characterized. researchgate.netnih.govresearchgate.net Dehydration of these hydrated forms can lead to the formation of corresponding anhydrous FePO₄ phases, which largely retain the Fe-P backbone framework of their parent hydrates. researchgate.netnih.gov
The specific arrangement of atoms within the crystal lattice of each polymorph is defined by its unit cell parameters and space group. For the monoclinic phase of FePO₄·2H₂O, the space group has been identified as P2₁/n. mdpi.comsci-hub.se
Detailed crystallographic data for different polymorphs of this compound are presented below:
| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Monoclinic (Metastrengite II) | P2₁/n | 5.3276 | 9.800 | 8.7129 | 90.532 |
| Orthorhombic (Strengite) | Pbca | 9.8923 | 10.125 | 8.729 | 90 |
| Orthorhombic (Metastrengite I) | Pbnm | 5.226 | 10.026 | 8.917 | 90 |
This table presents unit cell parameters for different polymorphs of FePO₄·2H₂O as reported in scientific literature. researchgate.netacs.org
Spectroscopic and Microscopic Characterization Techniques
A variety of analytical techniques are employed to investigate the structure, morphology, and vibrational properties of this compound.
X-ray diffraction is a fundamental technique for identifying the crystalline phases of this compound. sci-hub.se XRD patterns can distinguish between the amorphous and crystalline forms, with characteristic diffraction peaks appearing as the material crystallizes. mdpi.comresearchgate.net For instance, the transition from an amorphous precipitate to monoclinic FePO₄·2H₂O is marked by the emergence of distinct peaks in the XRD pattern. mdpi.comresearchgate.net
For more detailed structural analysis, high-resolution synchrotron radiation powder X-ray diffraction (SRPXRD) is utilized. rsc.orgrsc.org SRPXRD provides superior resolution, allowing for precise determination of unit cell parameters and space groups. rsc.org This technique is particularly valuable for refining crystal structures and studying subtle structural changes during phase transformations. mdpi.com
TEM provides higher resolution images, allowing for the examination of the internal structure and crystallinity of the particles. mdpi.comresearchgate.net TEM analysis has been used to observe the evolution from amorphous agglomerates to crystalline structures during the synthesis of monoclinic FePO₄·2H₂O. mdpi.comresearchgate.net
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules within the this compound structure. mdpi.combohrium.com These techniques provide information about the chemical bonds and functional groups present in the material.
FTIR spectra of FePO₄·2H₂O show characteristic absorption bands corresponding to the vibrational modes of phosphate (PO₄³⁻) groups and water (H₂O) molecules. mdpi.com Key vibrational modes observed in the FTIR spectra include:
O-H stretching: Around 3000-3500 cm⁻¹
O-H bending: Around 1600 cm⁻¹
P-O-P stretching: Around 980-1100 cm⁻¹
O-P-O bending: Around 513 cm⁻¹
Raman spectroscopy provides complementary information to FTIR. mdpi.com The Raman spectra can also be used to identify the different vibrational modes of the phosphate groups and to monitor phase transformations in situ. mdpi.com For example, the appearance of a new peak around 750 cm⁻¹ in the FTIR spectrum can indicate the coupling between PO₄³⁻ polyanions and Fe-O within the structure as it crystallizes. mdpi.com
| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Assignment |
| O-H stretching | 3000-3500 | Stretching of water molecules | |
| O-H bending | ~1600 | Bending of water molecules | |
| P-O-P stretching | 980-1100 | Asymmetric stretching of PO₄ tetrahedra | |
| P-O symmetric stretching | 910-1010 | Symmetric stretching of PO₄ tetrahedra | |
| P-O-P bending | ~700-800 | Symmetric stretching of P-O-P linkages | |
| O-P-O bending | ~513 | Bending of O-P-O bonds | |
| Fe-O/P-O bending | < 400 | Bending vibrations of Fe-O and P-O bonds |
This table summarizes the characteristic vibrational frequencies observed for this compound from FTIR and Raman spectroscopy. mdpi.comresearchgate.netresearchgate.net
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the elemental composition and chemical states of this compound.
XPS analysis of iron phosphates provides detailed information about the binding energies of the constituent elements, which are indicative of their oxidation states and local chemical environments. For iron(III) phosphate, the Fe 2p spectrum shows peaks corresponding to Fe 2p3/2 and Fe 2p1/2. Specifically, binding energies around 712.50 eV for Fe 2p3/2 and 725.60 eV for Fe 2p1/2 are characteristic of FePO4. researchgate.net These values help to confirm the +3 oxidation state of iron. The O 1s spectrum can be deconvoluted to identify different oxygen environments, such as the P-O bonds within the phosphate group. researchgate.net Similarly, the P 2p and P 2s peaks confirm the presence of phosphorus in the phosphate form. researchgate.netresearchgate.net Monochromatic X-ray sources are often employed to enhance the clarity of the spectra by removing interfering X-ray satellites. researchgate.netresearchgate.net
X-ray Absorption Near Edge Structure (XANES), a region within the XAS spectrum, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. The Fe K-edge XANES spectra of iron phosphates exhibit pre-edge features that are attributed to 1s → 3d transitions. kyoto-u.ac.jp The intensity and position of these pre-edge peaks can be correlated with the coordination number and symmetry of the iron center. nih.govacs.org Theoretical calculations and comparisons with model compounds indicate that these transitions can be a mix of electric quadrupole and dipole (from 3d-4p mixing) in nature. kyoto-u.ac.jp Furthermore, P K-edge XANES has been utilized to understand the local structure around the phosphorus atom. Studies have shown that coordination shells up to a distance of 5–6 Å from the phosphorus atom contribute to distinct features in the XANES spectra, making it a highly sensitive tool for structural analysis. uniroma1.it Pre-edge transitions in the P K-edge spectra of compounds like this compound are enabled by the covalent mixing of phosphorus s and p orbitals with the d orbitals of the transition metal, even though there is no direct metal-phosphorus bond. uniroma1.it
Mössbauer Spectroscopy for Iron Oxidation States and Coordination Environments
Mössbauer spectroscopy is a highly effective technique for determining the oxidation state and coordination environment of iron in various compounds, including this compound. The Mössbauer spectra of iron(III) phosphates typically exhibit parameters characteristic of high-spin Fe(III) ions. researchgate.net This technique can confirm the exclusive presence of paramagnetic Fe³⁺ ions in the structure. researchgate.net
In studies of iron phosphates, Mössbauer spectroscopy has been used to analyze the changes in the iron environment during thermal treatments. researchgate.net For instance, in materials containing both Fe(II) and Fe(III), Mössbauer spectroscopy can distinguish between the different oxidation states and their respective coordination sites. rsc.org The spectra for Fe(III) in an octahedral oxygen environment, as is common in iron phosphates, will show specific isomer shifts and quadrupole splittings. researchgate.net For example, the Mössbauer spectrum of trigonal α-FePO4 shows a paramagnetic quadrupole doublet at temperatures above its magnetic ordering temperature, which is characteristic of high-spin iron(III) in a pseudotetrahedral oxygen environment. researchgate.net The analysis of these hyperfine parameters provides unambiguous evidence for the +3 oxidation state of iron in iron(III) phosphate and offers insights into the symmetry of its local coordination sphere.
Thermal Decomposition Pathways and Kinetic Modeling
The thermal decomposition of this compound is a complex process involving multiple steps, primarily dehydration. The kinetics and mechanisms of this decomposition can be thoroughly investigated using various thermoanalytical techniques and kinetic models.
Thermogravimetric Analysis (TGA), coupled with its derivative (DTG) and Differential Thermal Analysis (DTA), is used to study the thermal decomposition of this compound. sci-hub.sesci-hub.se TGA/DTG curves for FePO₄·2H₂O typically show a single, well-defined mass loss stage between 100°C and 220°C under a non-isothermal air atmosphere. sci-hub.se This mass loss corresponds to the removal of the two molecules of water of hydration, which accounts for a theoretical weight loss of 19.28%. sci-hub.se The process is endothermic, as indicated by a corresponding peak in the DTA curve. sci-hub.se The temperature of the dehydration peak can shift with increasing crystallinity of the material. mdpi.com Some studies have noted that the dehydration process may be complex and consist of overlapping steps, which can be deconvoluted for a more detailed kinetic analysis. sci-hub.seresearchgate.net
To determine the kinetic parameters of the dehydration of this compound, the Johnson-Mehl-Avrami (JMA) model and isoconversional methods are frequently applied. sci-hub.seresearchgate.net Isoconversional methods, such as those developed by Friedman, Ozawa-Flynn-Wall (OFW), and Kissinger-Akahira-Sunose (KAS), allow for the determination of the apparent activation energy (Eα) as a function of the extent of conversion (α) without assuming a specific reaction model. sci-hub.seresearchgate.netacs.orgmdpi.com The variation of Eα with α suggests a complex, multi-step reaction mechanism. sci-hub.se
Once the dependence of the activation energy on the conversion is established, the JMA model is often used to describe the reaction mechanism. sci-hub.seresearchgate.net The JMA model is particularly suited for describing processes that involve nucleation and growth, which is characteristic of the solid-state decomposition of this compound. sci-hub.seresearchgate.net Studies have shown that the dehydration kinetics can be well-described by the JMA model, indicating a nucleation and growth mechanism. sci-hub.seresearchgate.net
Kinetic analysis using isoconversional methods has revealed that the apparent activation energy varies significantly throughout the reaction, confirming the complexity of the decomposition. sci-hub.se For example, one study using the Friedman isoconversional method determined average activation energies of 93.05 ± 3.80 kJ·mol⁻¹ for the first decomposition process and 73.41 ± 3.14 kJ·mol⁻¹ for the second process. sci-hub.seresearchgate.net The mechanism was found to transition from a one-dimensional nucleation and growth model at the beginning of the reaction to a two-dimensional nucleation and growth mechanism after about 27% of the total conversion. sci-hub.seresearchgate.net
| Kinetic Model | Parameter | Value | Source |
|---|---|---|---|
| Isoconversional (Friedman's Method) | Activation Energy (Process 1) | 93.05 ± 3.80 kJ·mol⁻¹ | sci-hub.seresearchgate.net |
| Activation Energy (Process 2) | 73.41 ± 3.14 kJ·mol⁻¹ | sci-hub.seresearchgate.net | |
| Johnson-Mehl-Avrami (JMA) | Pre-exponential Factor (Process 1) | 9.11×10¹⁰ min⁻¹ | sci-hub.seresearchgate.net |
| Pre-exponential Factor (Process 2) | 1.28×10⁸ min⁻¹ | sci-hub.seresearchgate.net |
Amorphous-to-Crystalline Phase Transition Mechanisms
The synthesis of this compound often involves a phase transformation from an initial amorphous precipitate to a crystalline monoclinic form. mdpi.comsmolecule.comresearchgate.net This transition is a critical step that influences the properties of the final material. The mechanism of this transformation is typically a solvent-mediated process involving dissolution and recrystallization. smolecule.comresearchgate.net
The initial amorphous phase of iron(III) phosphate is more soluble than its crystalline counterpart. mdpi.com During the aging process in an aqueous medium, the amorphous phase slowly dissolves. mdpi.comsmolecule.com This dissolution leads to a supersaturated solution from which the more stable crystalline phase nucleates and grows. mdpi.comsmolecule.com The dissolution of the amorphous phase has been identified as the rate-limiting step in this transformation process. mdpi.comsmolecule.com
| Parameter | Description/Value | Source |
|---|---|---|
| Transformation Mechanism | Solvent-mediated dissolution of the amorphous phase and recrystallization of the crystalline phase. | smolecule.comresearchgate.net |
| Rate-Limiting Step | Dissolution of amorphous FePO₄·2H₂O. | mdpi.comsmolecule.com |
| Kinetic Model | Johnson-Mehl-Avrami (JMA) model. | mdpi.comsmolecule.comresearchgate.net |
| Activation Energy | 9.619 kJ/mol. | mdpi.comresearchgate.net |
| Effect of Temperature | Increased temperature shortens the induction period and the overall time for phase transformation. | mdpi.comsmolecule.com |
Nucleation and Growth Kinetics of Crystalline Phases from Amorphous Precursors
The crystallization of this compound from an amorphous state follows a nonclassical pathway. Initially, an amorphous iron phosphate phase is formed during the precipitation process. smolecule.com This amorphous precursor is metastable and plays a critical role in the subsequent formation of the stable crystalline monoclinic phase. smolecule.comnih.gov The transformation is not a direct solid-state conversion but rather proceeds through a dissolution and recrystallization mechanism. researchgate.net
The nucleation and growth of the crystalline phase are kinetically driven processes. The Johnson-Mehl-Avrami (JMA) model is often used to describe the kinetics of this phase transformation. researchgate.netmdpi.com The Avrami exponent (n) derived from this model provides insights into the nucleation and growth mechanism. For the transformation of amorphous to crystalline FePO₄·2H₂O, Avrami exponents have been reported to be in the range of 0.51 to 0.54 at temperatures between 95°C and 160°C. smolecule.com These values suggest that the rate-limiting step is either the migration of the amorphous precursor material or the diffusion of iron and phosphate ions to the nucleation sites. smolecule.com
Formation of Amorphous Precursor: Rapid precipitation leads to the formation of an amorphous iron phosphate.
Nucleation of Crystalline Phase: Nuclei of the stable monoclinic phase begin to form within or on the surface of the amorphous particles. mdpi.com
Growth of Crystalline Phase: The crystalline nuclei grow at the expense of the dissolving amorphous phase. mdpi.com
The rate of nucleation and the subsequent growth are significantly influenced by the degree of supersaturation in the solution. nih.govacs.org Higher supersaturation levels lead to an enhanced rate of both nucleation and transformation. nih.govacs.org
Role of Dissolution Rate as a Rate-Limiting Step
A key factor governing the transformation kinetics is the dissolution rate of the amorphous iron(III) phosphate precursor. smolecule.comresearchgate.net The amorphous form exhibits a significantly higher solubility compared to its crystalline counterpart. mdpi.comresearchgate.net This difference in solubility creates the necessary supersaturation in the solution to drive the crystallization of the more stable monoclinic phase.
The following table summarizes the key differences between the amorphous and crystalline forms that highlight the role of dissolution:
| Property | Amorphous Iron(III) Phosphate | Crystalline Iron(III) Phosphate |
| Dissolution Rate | Significantly faster | Slower |
| Solubility | Higher | Lower |
| Stoichiometry of Dissolution | Generally non-stoichiometric | Stoichiometric |
This interactive table is based on data from multiple sources. smolecule.commdpi.comresearchgate.net
Influence of Induction Periods and Temperature on Transformation
The transformation from amorphous to crystalline this compound is characterized by a distinct induction period . smolecule.comresearchgate.net This is a timeframe at the beginning of the process where no significant formation of the crystalline phase is observed. smolecule.com During this period, the system is preparing for the phase change, which involves the dissolution of the amorphous precursor and the formation of stable nuclei.
Shortens the Induction Period: Higher temperatures accelerate the dissolution of the amorphous phase and the nucleation of the crystalline phase, thus reducing the time required to initiate the transformation. smolecule.comresearchgate.net For instance, the induction period can decrease from approximately 110 minutes at 95°C to 60 minutes at 160°C. smolecule.com
The critical crystal size required for the transformation to proceed also appears to be temperature-dependent, increasing from about 6 to 9 nanometers as the temperature rises from 95°C to 160°C. smolecule.com
The following table illustrates the effect of temperature on the induction period and transformation time:
| Temperature (°C) | Induction Period (minutes) |
| 95 | ~110 |
| 160 | ~60 |
This interactive table is based on data from a cited study. smolecule.com
Structural Stability and Polymorphic Transformations under Varying Conditions
The crystal structure of this compound is not static and can exhibit polymorphism, meaning it can exist in different crystalline forms. These transformations are influenced by various factors, including pH, temperature, and the presence of other chemical species.
The thermodynamically stable form of this compound under many conditions is the monoclinic structure. smolecule.com However, other polymorphs, such as an orthorhombic form, have also been reported. sci-hub.se The transformation between these polymorphic forms is often mediated by a dissolution-recrystallization mechanism. researchgate.net
pH is a critical factor influencing which polymorph is formed. Pure this compound typically precipitates at a pH below 3.5. smolecule.com At higher pH values, mixed phases containing both ferric phosphate and ferric hydroxide (B78521) are more likely to form. smolecule.com
The coordination environment of the iron centers also plays a role in determining the crystal structure. In the dihydrate form, the iron atom is typically in an octahedral coordination with two water molecules arranged in a cis configuration. smolecule.com
The thermal decomposition of this compound is a multi-step process. sci-hub.se Upon heating, it undergoes dehydration, losing its two water molecules. This process can be complex, with studies indicating that the decomposition follows a Johnson-Mehl-Avrami model, initially involving one-dimensional nucleation and growth, followed by a two-dimensional mechanism at higher conversion rates. sci-hub.se The apparent activation energies for the two distinct dehydration processes have been determined to be approximately 93.05 kJ/mol and 73.41 kJ/mol, respectively. sci-hub.se
Furthermore, in the presence of other species like oxalate, iron(III) phosphate can form different polymorphic and structurally diverse compounds. For example, two different iron(III) phosphate oxalates, [Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂]·2H₂O and [Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂], have been synthesized, exhibiting three-dimensional and layered structures, respectively. rsc.orgresearchgate.net These complex structures ultimately transform into a dense tridymite-type FePO₄ upon heating to temperatures above 600°C. rsc.org
Electrochemical Engineering of Iron Iii Phosphate Dihydrate for Energy Storage Systems
Precursor Role in Lithium Iron Phosphate (B84403) (LiFePO₄) Cathode Synthesis
Iron(III) phosphate dihydrate is a key starting material for producing lithium iron phosphate (LiFePO₄), a prominent cathode material valued for its high thermal stability, long cycle life, and low cost. acs.org The synthesis process typically involves a carbothermal reduction, where the Fe(III) in the precursor is reduced to Fe(II) at high temperatures in the presence of a lithium source and a carbon source. mrs-k.or.kr The carbon source, often a compound like glucose or sucrose (B13894), not only acts as a reducing agent but also forms a conductive carbon coating on the LiFePO₄ particles, which is essential for overcoming the material's inherently low electronic conductivity. mrs-k.or.krmrs-k.or.kr
The physical and structural characteristics of the initial this compound precursor have a profound and direct impact on the electrochemical performance of the final LiFePO₄ cathode. researchgate.net The morphology, particle size, crystallinity, and purity of the FePO₄·2H₂O precursor are critical parameters that determine the properties of the synthesized LiFePO₄. researchgate.net
Research has shown that the shape of the iron phosphate particle significantly influences the internal resistance and lithium-ion diffusion within the battery. airccse.com For instance, using a spherical FePO₄ precursor can lead to lower impedance for lithium ions, which enhances the rate performance of the LiFePO₄ battery. airccse.com Furthermore, the crystallinity of the precursor is a key factor; LiFePO₄ synthesized from a crystalline FePO₄ precursor demonstrates significantly better performance, including higher capacity retention and lower capacity fade, compared to that synthesized from an amorphous precursor. researchgate.net This is attributed to the resulting uniform powder with fewer crystalline defects and impurities. researchgate.net
Control over the precursor's particle size is also essential. Nanoscale FePO₄·2H₂O precursors are often synthesized to increase the surface area, which enhances contact with the electrolyte and shortens the diffusion path for lithium ions, thereby improving conductivity. mrs-k.or.kr One study demonstrated that by controlling the precipitation time during precursor synthesis, the primary particle size could be managed, with smaller primary particles leading to shorter Li-ion diffusion paths and superior electrochemical performance in the final LiFePO₄/C material. mrs-k.or.kr
| Precursor Property | Observed Impact on LiFePO₄/C Performance | Reference |
|---|---|---|
| Spherical Morphology | Reduces internal resistance and Li-ion diffusion impedance, improving rate performance. | airccse.com |
| Crystalline Structure | Results in more uniform powder with fewer defects, leading to better capacity retention (70.9% at -20°C) and lower capacity fade (0.012% per cycle). | researchgate.net |
| Smaller Primary Particle Size | Shortens Li-ion diffusion path, leading to lower charge transfer resistance, higher ionic conductivity, and enhanced discharge capacity. | mrs-k.or.kr |
| High Purity | Leads to improved electrochemical performance by minimizing impurity ions that can cause lattice distortion and block Li-ion diffusion channels. | airccse.com |
The solid-state reaction is a common and scalable method for synthesizing LiFePO₄ from an this compound precursor. sci-hub.se This process involves mixing the FePO₄·2H₂O with a lithium source (e.g., Li₂CO₃) and a carbon source, followed by calcination at high temperatures (typically 600-800°C) under an inert or reducing atmosphere. acs.orgmrs-k.or.kr
Optimization of this synthesis process is critical for achieving high-performance cathode materials. Key parameters that are frequently adjusted include the calcination temperature, heating time, and the nature of the carbon source. The temperature profile is particularly important; it must be high enough to ensure the complete conversion to the olivine (B12688019) LiFePO₄ phase and the reduction of Fe³⁺ to Fe²⁺, but not so high as to cause excessive particle growth, which would lengthen Li-ion diffusion pathways. acs.orgmrs-k.or.kr For example, calcination at 750°C for 10 hours has been used to successfully synthesize LiFePO₄/C composites. acs.org Another study found that heating at 650°C for 10 hours under an argon flow was effective. mrs-k.or.kr The choice of carbon source also plays a role in creating a uniform and effective conductive coating, which is crucial for good electrochemical performance. mrs-k.or.kr
Electrochemical Performance Characteristics
The electrochemical performance of LiFePO₄ cathodes derived from this compound is evaluated through a variety of analytical techniques. These studies reveal how the precursor's qualities translate into the final battery's operational metrics, such as capacity, voltage stability, and longevity.
Galvanostatic charge-discharge cycling is used to determine the practical capacity, voltage profiles, and efficiency of the LiFePO₄ material. These tests consistently show that LiFePO₄ exhibits a flat and stable voltage plateau at approximately 3.4-3.5 V (vs. Li/Li⁺), which corresponds to the Fe²⁺/Fe³⁺ redox couple. mrs-k.or.kr This flat plateau is highly desirable for battery applications as it provides a consistent power output.
Cyclic voltammetry (CV) is employed to study the redox reactions and the kinetics of lithium insertion and de-insertion. For LiFePO₄/C synthesized from FePO₄ precursors, CV curves typically show a pair of well-defined anodic and cathodic peaks. mrs-k.or.kr In one study, these peaks appeared around 3.55 V and 3.3 V, respectively. mrs-k.or.kr The separation between these peaks (ΔEp) is an indicator of the electrochemical polarization; a smaller separation suggests lower polarization and better reaction kinetics. mrs-k.or.kr Research has shown a direct link between the precursor's properties and the resulting CV profile, with smaller precursor crystal sizes leading to lower polarization in the final LiFePO₄ product. mrs-k.or.kr
| Precursor Synthesis Time | Anodic Peak (V) | Cathodic Peak (V) | Peak Potential Difference (ΔEp, V) | Reference |
|---|---|---|---|---|
| 3 hours (LFP-3) | ~3.55 | ~3.3 | 0.237 | mrs-k.or.kr |
| 7 hours (LFP-7) | ~3.55 | ~3.3 | 0.274 | mrs-k.or.kr |
| 10 hours (LFP-10) | ~3.55 | ~3.3 | 0.346 | mrs-k.or.kr |
Rate capability refers to a battery's ability to maintain its capacity at high charge and discharge currents (C-rates). The morphology of the FePO₄·2H₂O precursor is a determining factor for the rate performance of the resulting LiFePO₄. Materials synthesized from precursors with optimized morphologies, such as 3D mesoporous structures, exhibit excellent rate capabilities. For example, one such material delivered discharge capacities of 162.8 mAh·g⁻¹ at 0.2C, 134.7 mAh·g⁻¹ at 1C, and 85.5 mAh·g⁻¹ at 5C. acs.org
Cycle stability, or the ability to retain capacity over many charge-discharge cycles, is a key strength of LiFePO₄. Cathodes derived from high-quality this compound precursors demonstrate exceptional stability. In one case, a LiFePO₄/C material maintained 85.5% of its capacity after 300 cycles at a 1C rate. acs.org Another study reported a capacity retention of 99.9% after 100 cycles at 1C, highlighting the excellent structural stability of the olivine framework when synthesized from an appropriate precursor. mrs-k.or.krresearchgate.net
The theoretical capacity of LiFePO₄ is approximately 170 mAh·g⁻¹. mrs-k.or.kr A key goal of synthesis optimization is to achieve a practical discharge capacity as close to this theoretical value as possible. The quality of the this compound precursor is critical in this pursuit. By using precursors with high iron-to-phosphorus ratios (e.g., 0.96-0.98), initial discharge capacities as high as 140 mAh·g⁻¹ at a 0.1C rate can be achieved. airccse.com
The discharge voltage profile of a LiFePO₄ cell is characteristically flat, holding steady around 3.2 V for a significant portion of the discharge cycle. neexgent.com This stability is a major advantage over other cathode materials whose voltage drops more linearly. neexgent.com The typical operating voltage window for LiFePO₄ cells is between a charging limit of about 3.65 V and a discharge cut-off of around 2.5 V to prevent irreversible cell damage. neexgent.combenzoenergy.com The flat discharge curve makes it possible to deliver consistent power until the battery is nearly depleted. neexgent.com
| Performance Metric | Value | Test Condition | Reference |
|---|---|---|---|
| Initial Discharge Capacity | 162.8 mAh·g⁻¹ | 0.2C rate | acs.org |
| Initial Discharge Capacity | 132.25 mAh·g⁻¹ | 0.1C rate | mrs-k.or.kr |
| Rate Capability | 85.5 mAh·g⁻¹ | 5C rate | acs.org |
| Rate Capability Retention | 70% | at 5C (vs 0.1C) | mrs-k.or.kr |
| Cycle Stability | 85.5% retention | after 300 cycles at 1C | acs.org |
| Cycle Stability | 99.9% retention | after 100 cycles at 1C | mrs-k.or.kr |
| Nominal Voltage | ~3.2 V | During discharge | neexgent.com |
| Discharge Cut-off Voltage | ~2.5 V | - | neexgent.com |
Compound Names Mentioned:
Ion Intercalation and Pseudocapacitive Charge Storage Mechanisms
Differentiation of Diffusion-Controlled and Surface Capacitive Contributions
The contribution of diffusion-controlled intercalation versus surface-controlled capacitive processes in this compound can be quantified by analyzing cyclic voltammetry (CV) data at various scan rates. The relationship between the measured current (i) and the scan rate (v) follows the power law: i = avᵇ, where 'a' and 'b' are adjustable parameters. The b-value provides insight into the charge storage mechanism. ucla.edu A b-value of 0.5 indicates a process limited by semi-infinite linear diffusion, characteristic of battery-like ion intercalation. researchgate.net Conversely, a b-value of 1.0 signifies a surface-controlled capacitive process, where the current is directly proportional to the scan rate. researchgate.netnih.gov
For many pseudocapacitive materials, the b-value falls between 0.5 and 1.0, indicating a combination of both charge storage mechanisms. nih.gov As the scan rate increases, the contribution from surface capacitive effects typically becomes more dominant because there is less time for ions to diffuse into the bulk of the material. researchgate.netmdpi.com Studies on hierarchical iron phosphate have reported a b-value of 0.62, suggesting a charge storage mechanism that combines rapid surface Faradaic reactions with slower, diffusion-controlled redox processes within the material's bulk. researchgate.net This mixed-mode behavior is crucial for developing high-power energy storage devices, as the surface capacitive contribution enhances the rate capability.
Table 1: Interpretation of b-values in Charge Storage Mechanism Analysis
| b-value | Dominant Charge Storage Process | Electrochemical Behavior |
|---|---|---|
| 0.5 | Diffusion-controlled | Battery-like (Intercalation) |
| 0.5 - 1.0 | Hybrid | Mixed (Intercalation and Pseudocapacitive) |
Structural Evolution During Ion Intercalation (Li-ion, Na-ion)
The intercalation of lithium (Li⁺) and sodium (Na⁺) ions into the iron phosphate host structure induces significant, yet often reversible, structural changes. These changes are a critical factor in the electrochemical performance and long-term stability of the electrode. During the insertion of alkali metal ions, the host material undergoes lattice strain to accommodate the incoming ions. Research comparing the effects of lithiation and sodiation in a composite iron phosphate (FePO₄) electrode reveals substantial differences in the mechanical response. researchgate.net
The FePO₄ electrode experiences a much larger strain during the initial sodiation (~2.40%) compared to the initial lithiation (~0.60%). researchgate.net This significant difference is attributed to the larger ionic radius of Na⁺ (1.02 Å) compared to Li⁺ (0.76 Å), which necessitates a greater expansion of the host lattice. researchgate.netresearchgate.net It is hypothesized that the larger strain during sodiation may also be linked to amorphization and slower Na⁺ diffusion kinetics within the electrode material. researchgate.net In subsequent cycles, the strains associated with both Na⁺ and Li⁺ intercalation tend to decrease and become more reversible. researchgate.net These chemo-mechanical degradations can be intensified at faster cycling rates due to kinetic limitations associated with slower ion diffusion. osti.gov
Table 2: Comparative Strain Evolution in FePO₄ Composite Cathodes During Initial Intercalation
| Intercalating Ion | Ionic Radius (Å) | Measured Strain (%) |
|---|---|---|
| Lithium (Li⁺) | 0.76 | ~0.60 researchgate.net |
Redox Processes and Site Preference for Metal Activity
The fundamental redox process enabling charge storage in this compound is the reversible reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) upon the intercalation of ions like Li⁺ or Na⁺, and the subsequent oxidation back to Fe³⁺ during deintercalation. This redox reaction typically occurs at a potential of around 2.8 V versus Li/Li⁺ for lithium intercalation into hydrated iron(III) phosphate. The specific potential of the Fe³⁺/Fe²⁺ redox couple is influenced by the local crystalline structure and the nature of the polyanion, which affects the P-O bond lengths and the crystalline electric field at the iron sites.
In more complex iron phosphate structures that may contain multiple, crystallographically distinct iron sites, there can be a preference for redox activity. For instance, in some layered sodium iron phosphate structures, Na⁺ intercalation prompts the reduction of Fe³⁺ primarily at one of the available Fe-sites. In contrast, during Li⁺ intercalation in the same material, there appears to be little to no site preference for the iron redox activity. This difference in site preference can impact the electrochemical pathway, voltage profile, and kinetic performance of the electrode.
Cathode-Electrolyte Interphase (CEI) Formation and Stability
The interface between the cathode and the electrolyte, known as the Cathode-Electrolyte Interphase (CEI), plays a critical role in the performance, stability, and lifespan of energy storage systems. researchgate.net The CEI is a thin layer formed on the surface of the cathode material due to decomposition reactions of the electrolyte, particularly during the initial charging cycles. chemrxiv.org An ideal CEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the transport of Li⁺ or Na⁺ ions. chemrxiv.org The stability and chemical composition of this layer are crucial, as it can mitigate undesirable side reactions, such as the dissolution of transition metals from the cathode. chemrxiv.org
Dynamic Deformations and Irreversible Strain Evolution
The formation of the CEI layer is intimately linked to dynamic mechanical changes and irreversible strain evolution in the cathode. During the first charging cycle, particularly in electrolytes containing salts like lithium hexafluorophosphate (B91526) (LiPF₆), iron phosphate cathodes exhibit a distinct irreversible positive strain. researchgate.netchemrxiv.org This strain is not solely due to ion intercalation but is also a direct consequence of the volume changes associated with the formation of the CEI layer on the electrode surface. chemrxiv.org
This irreversible strain is often observed at specific potential windows; for example, in LiFePO₄ systems, it occurs at the beginning of the anodic current rise and again near 4.0 V. researchgate.netchemrxiv.org This mechanical deformation is attributed to the precipitation of electrolyte decomposition products onto the cathode surface. chemrxiv.org At slower cycling rates, this CEI formation can lead to an asymmetrical strain evolution between the charge and discharge cycles. osti.gov In subsequent cycles, after the initial CEI layer has stabilized, the strain behavior becomes more linear and reversible, correlating more directly with the state of charge. chemrxiv.org However, large volume changes during cycling can lead to the fracture of the CEI, exposing fresh cathode material to the electrolyte and prompting continued side reactions, which contributes to capacity fade. nih.gov
Chemical Characterization of CEI Layers
The chemical composition of the CEI layer is highly dependent on the electrolyte formulation, including the solvent, salt, and any additives present. Characterization using techniques like Cryo X-ray Photoelectron Spectroscopy (XPS) has provided detailed insights into the chemical nature of the CEI on iron phosphate-based cathodes. researchgate.netchemrxiv.org
For electrodes cycled in a common LiPF₆-based electrolyte, the CEI is found to be rich in fluorine-containing species. chemrxiv.org The formation of Lithium Fluoride (LiF) has been detected on the cathode surface at potentials as low as 3.4 V. researchgate.netchemrxiv.org As the potential increases to above 4.0 V during the first charge, more complex phosphorus oxyfluoride species (LiₓPOᵧF₂) appear, resulting from the decomposition of the LiPF₆ salt. researchgate.netchemrxiv.org In addition to these inorganic components, the CEI layer formed in carbonate-based electrolytes also typically contains organic species, such as lithium alkyl carbonates and polycarbonates, which arise from solvent decomposition. nih.gov The formation of a stable, inorganic-rich CEI, particularly one rich in LiF, is often considered beneficial for enhancing the structural integrity and suppressing parasitic side reactions at the cathode surface. nih.govnih.gov
Influence of Electrolyte Chemistry on Interfacial Stability
The interfacial stability of an electrode material within an energy storage system is critically dependent on the composition of the electrolyte. For iron-based cathode materials, the interaction between the electrode surface and the electrolyte dictates the formation and properties of the solid-electrolyte interphase (SEI) or cathode-electrolyte interphase (CEI). This layer is essential for preventing ongoing electrolyte decomposition and ensuring long-term cycling stability. While research directly focused on the interfacial stability of this compound (FePO₄·2H₂O) is limited, as it is often a precursor to the more commonly used anhydrous LiFePO₄, studies on related iron-based phosphates provide significant insights into the governing principles.
The choice of salt and solvent in the electrolyte plays a pivotal role. For instance, in sodium-ion batteries utilizing iron-based layered oxides, electrolytes containing NaPF₆ have demonstrated superior performance compared to those with NaClO₄. anl.govunist.ac.kr The formation of a more stable and less resistive CEI layer with NaPF₆-based electrolytes contributes to this enhanced stability. This is attributed to the decomposition products of the PF₆⁻ anion, which can form a protective film of NaF and other phosphorus compounds on the cathode surface. This film effectively suppresses the continuous oxidation of the electrolyte, which can be promoted by the highly reactive Fe⁴⁺ state in charged iron-based cathodes. anl.govunist.ac.kr
Additives are another crucial component of electrolyte chemistry for improving interfacial stability. Fluoroethylene carbonate (FEC) is a widely used additive known for its ability to form a stable and robust CEI layer on both anodes and cathodes. anl.gov For iron-based cathodes, the presence of FEC in the electrolyte can mitigate the degradation mechanisms associated with electrolyte decomposition at high voltages. anl.govunist.ac.kr The resulting interface layer is more effective at preventing the dissolution of transition metal ions and maintaining the structural integrity of the electrode surface over repeated charge-discharge cycles.
Strategies for Enhancing Electrochemical Kinetics
The electrochemical kinetics of iron(III) phosphate-based materials are often limited by their inherently low electronic and ionic conductivity. To overcome these limitations and unlock their full potential for high-performance energy storage, several key strategies have been developed. These strategies primarily focus on modifying the material at the bulk and surface levels to improve charge transfer and ion diffusion rates. This compound often serves as a precursor, and modifications made during its synthesis can significantly influence the kinetic properties of the final anhydrous electrode material, such as LiFePO₄.
Impact of Doping on the Electrochemical Performance of LiFePO₄
| Dopant (Molar Content) | Preparation Method | Discharge Capacity | Discharge Rate | Reference |
|---|---|---|---|---|
| Undoped | High-Temperature Solid State | Lower than doped sample | 0.2C | spiedigitallibrary.org |
| Mn (0.02) | High-Temperature Solid State | 154 mAh/g | 0.2C | spiedigitallibrary.org |
| Cr³⁺ (1%) | Co-precipitation | 158 mAh/g | 0.1C | pku.edu.cn |
| Cr³⁺ (1%) | Co-precipitation | 130 mAh/g | 2C | pku.edu.cn |
| Ti (undoped control) | Precursor Doping | 161.31 mAh/g | 0.1C | mdpi.com |
| Ti (4000 ppm) | Precursor Doping | 159.42 mAh/g | 0.1C | mdpi.com |
Another critical strategy is the application of a conductive carbon coating . Since iron phosphate is an insulator, coating the particles with a thin layer of carbon dramatically improves the electronic conductivity between particles and with the current collector. escholarship.org This enhancement is crucial for achieving high-rate capabilities. The carbon coating can be formed in-situ during the synthesis of LiFePO₄ from the FePO₄·2H₂O precursor by adding a carbon source like sucrose or acetylene (B1199291) black. chalmers.se The quality and homogeneity of this carbon layer are paramount for optimal performance. escholarship.org
Effect of Carbon Coating on LiFePO₄ Performance
| Carbon Source | Key Finding | Reference |
|---|---|---|
| Sucrose | Creates a carbon nanocoating that significantly improves electrochemical performance. | chalmers.se |
| Acetylene Black | Direct addition also improves performance, but the nature of the coating is crucial. | chalmers.se |
| Pyromellitic Acid & Ferrocene | Improves the structure of the in-situ carbon, leading to higher rate capability. | escholarship.org |
Finally, controlling particle morphology and size at the precursor stage is a vital strategy for enhancing kinetics. Synthesizing nano-sized or micro-nano-structured FePO₄·2H₂O particles can significantly shorten the diffusion path for lithium ions in the final LiFePO₄ product. mdpi.comnih.gov Methods such as hydrothermal synthesis, co-precipitation, and turbulent flow cycle methods allow for the creation of precursors with uniform, small particles and specific morphologies like nanoplates. mdpi.comnih.govresearchgate.net These optimized precursor characteristics translate into LiFePO₄/C composites with superior high-rate performance and excellent cycling stability. nih.govresearchgate.net For example, LiFePO₄/C nanoparticles derived from thin FePO₄·2H₂O nanoplates have demonstrated high discharge capacities even at very high rates of 20C and 30C. researchgate.net
Environmental Biogeochemistry and Remediation Applications of Iron Iii Phosphate Dihydrate
Mechanisms of Phosphate (B84403) Sequestration and Removal
The sequestration of phosphate by iron(III) compounds involves multiple chemical and physical processes that effectively remove dissolved phosphate from aqueous solutions. um.es These mechanisms include the precipitation of distinct iron phosphate minerals, co-precipitation with iron hydroxides, and adsorption onto the surface of iron oxide and hydroxide (B78521) particles. acs.orgum.es
One of the primary mechanisms for phosphate removal by iron(III) compounds is adsorption, which often occurs through ligand exchange. usda.govmdpi.comnih.gov In this process, phosphate ions displace hydroxyl groups (-OH) from the surface of hydroxylated iron minerals, such as goethite (α-FeOOH). usda.gov This forms a stable, inner-sphere surface complex, where the phosphate is directly bonded to the iron atoms on the mineral surface. usda.govmdpi.com This specific adsorption is a key reason why phosphate uptake can continue even when the mineral surface has a net negative charge. usda.gov The reaction is highly dependent on pH, with adsorption generally decreasing as pH increases. mdpi.com The formation of these strong covalent bonds results in a much slower rate of desorption compared to adsorption, making the process relatively irreversible under constant pH conditions. usda.gov
Direct precipitation occurs when soluble iron(III) ions react with orthophosphate ions to form an insoluble solid, such as strengite (FePO₄·2H₂O). researchgate.netoclc.org This process is a direct chemical reaction that removes phosphate from the solution. oclc.org The general reaction for this process using iron(III) is:
Fe³⁺ + H₂PO₄⁻ ⇌ FePO₄(s) + 2H⁺
However, in complex systems like wastewater, the process is often dominated by co-precipitation. um.es Co-precipitation involves the removal of phosphate from the solution during the precipitation of a carrier compound, typically ferric hydroxide (Fe(OH)₃). um.esascelibrary.org When iron salts are added to water, they hydrolyze to form Fe(OH)₃, a gelatinous precipitate. epa.gov During the formation of these ferric hydroxide flocs, phosphate ions can be incorporated into the solid matrix or adsorbed onto the large surface area of the flocs. um.es This combined process of precipitation and adsorption is highly effective for phosphorus removal in treatment systems. ascelibrary.org
Iron and phosphate can form both amorphous (non-crystalline) and crystalline compounds, with the specific form depending on factors like pH, temperature, and reactant concentrations. researchgate.netresearchgate.net Often, an amorphous iron phosphate precursor phase forms initially. acs.orgnih.gov This amorphous phase is typically metastable and can, over time, transform into more stable crystalline forms like strengite (FePO₄·2H₂O). researchgate.netresearchgate.netacs.org
Amorphous iron phosphate generally consists of smaller particles and possesses a higher surface area compared to its crystalline counterparts. researchgate.net For instance, one study synthesized amorphous iron phosphate with particle sizes of 5-15 nm and a surface area of 154 m²/g, while the crystalline form had particle sizes of 50-100 nm and a much smaller surface area of 16.013 m²/g. researchgate.net The formation of amorphous versus crystalline structures is heavily influenced by pH; in one synthesis, crystalline forms were produced at a final pH of 1.0, whereas an amorphous structure was obtained at a final pH of 8.0. researchgate.net In natural and engineered systems, the initial formation of an amorphous precursor is a common pathway for the crystallization of iron phosphate minerals. acs.orgnih.gov
The efficiency of phosphate removal by iron(III) is significantly affected by several key water chemistry parameters.
pH: The pH of the water is a critical factor. For phosphate removal with ferric salts, the optimal pH range is generally between 6.5 and 7.5. pca.state.mn.us Within this range, the solubility of the iron phosphate and iron hydroxide precipitates is minimized, maximizing removal. pca.state.mn.us In more acidic conditions (e.g., pH 4.5-5.0), the direct precipitation of pure iron phosphate is favored, while at higher pH values, the formation of ferric hydroxide becomes more dominant. oclc.orgascelibrary.org
Dose: The molar ratio of iron added to the phosphorus present (Fe:P ratio) is crucial. A stoichiometric ratio of 1:1 is theoretically required for the precipitation of FePO₄. oclc.org However, in practice, higher doses are often necessary to achieve low effluent phosphorus concentrations due to competing reactions, such as the formation of ferric hydroxide. pca.state.mn.us For achieving effluent concentrations in the range of 0.3–1.0 mg/L, molar ratios of 1.2 to 4.0 may be required. pca.state.mn.us
Organic Matter: The presence of dissolved organic matter (DOM) can inhibit the co-precipitation of phosphate with iron. frontiersin.org Organic molecules can compete with phosphate for binding sites on iron hydroxides or form soluble complexes with Fe(III) ions, which reduces the amount of iron available to react with phosphate. acs.orgfrontiersin.org Studies have shown that the presence of water-soluble organic matter can significantly reduce the removal of both iron and phosphate from the solution, with the inhibitory effect being more pronounced at higher pH levels. frontiersin.org
| Parameter | Optimal Range/Effect | Mechanism of Influence |
| pH | 6.5 - 7.5 for ferric salts. pca.state.mn.us | Affects the solubility of iron-phosphate precipitates and the surface charge of iron hydroxides. oclc.orgpca.state.mn.us |
| Iron Dose (Fe:P Molar Ratio) | >1:1, often 1.2-4.0 for low effluent P. pca.state.mn.us | Higher ratios are needed to overcome competing reactions (e.g., Fe(OH)₃ formation) and drive precipitation. um.espca.state.mn.us |
| Organic Matter | Inhibits removal efficiency. frontiersin.org | Competes with phosphate for binding sites and forms soluble complexes with iron, reducing its availability. acs.orgfrontiersin.org |
Role in Chemical Phosphorus Removal (CPR) Processes
Chemical phosphorus removal (CPR) is a widely used technology in wastewater treatment that relies on the addition of metal salts to precipitate phosphate. wikipedia.orgssiaeration.com Iron(III) salts, such as ferric chloride and ferric sulfate (B86663), are among the most common chemicals used for this purpose. pca.state.mn.usnih.gov The process involves converting soluble orthophosphate into a solid particulate form that can then be removed from the wastewater through sedimentation or filtration. um.esisca.me
The addition of iron(III) salts is a robust and reliable method for achieving low effluent phosphorus concentrations in municipal and industrial wastewater treatment plants. pca.state.mn.usssiaeration.com This process can be implemented at different stages of treatment:
Pre-precipitation: Iron salts are added to the raw wastewater before the primary clarifier. This removes a significant portion of the phosphorus load at the beginning of the treatment train.
Co-precipitation (Simultaneous Precipitation): The iron salt is added directly to the aeration tank of the activated sludge process. ascelibrary.org The resulting iron-phosphate precipitates are incorporated into the biological sludge and removed in the secondary clarifier. This method benefits from the excellent mixing conditions in the aeration tank. youtube.com
Post-precipitation: The chemical is added after the secondary treatment stage, followed by a dedicated solids separation step (e.g., a tertiary clarifier or filter). This approach is often used as a polishing step to achieve very low effluent phosphorus limits. oclc.org
The use of iron salts in CPR not only removes phosphorus but can also provide ancillary benefits, such as improved sludge settling and dewatering characteristics and control of hydrogen sulfide (B99878). nih.govyoutube.com The choice of dosing location depends on factors like the required effluent quality, existing plant infrastructure, and operational costs. oclc.org
Recovery of Phosphorus from Waste Streams
The recovery of phosphorus from waste streams is a critical aspect of sustainable resource management, driven by the depletion of natural phosphate rock reserves. researchgate.net In municipal wastewater treatment plants (WWTPs), a common method for phosphorus removal involves the addition of iron salts, such as ferric chloride, which leads to the co-precipitation of iron phosphates. wetsus.nl This process effectively transfers dissolved phosphate from the liquid phase into the solid sludge phase.
While this method is effective for phosphorus removal, recovering the phosphorus from the resulting iron-rich sludge for reuse, for instance in fertilizers, presents challenges. The sludge produced using iron coagulants often has low phosphorus bioavailability, making it less suitable for direct agricultural application. nih.gov
Research has focused on developing technologies to reclaim phosphorus from this sludge. Under the anaerobic conditions present in sludge digesters, iron(III) can be reduced to iron(II), leading to the formation of vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O). wetsus.nlresearchgate.net Vivianite can be recovered from sludge using methods like magnetic separation. nih.gov However, recent advancements have explored pathways to create more refined products directly from the sludge. One such innovative approach is the one-step hydrothermal synthesis of iron(III) phosphate dihydrate from sludge that has been dephosphorized using ferric salts. acs.org This method represents a potential pathway to not only remove phosphorus from wastewater but also to recover it in the form of a specific, value-added chemical compound. Amending waste activated sludge with ferrihydrite, a form of iron(III) oxyhydroxide, has been shown to effectively reduce phosphorus levels, presenting a viable material for phosphorus recovery strategies. consensus.app
Catalytic Degradation of Environmental Pollutants via Advanced Oxidation Processes (AOPs)
This compound has demonstrated utility as a catalyst in Advanced Oxidation Processes (AOPs) for the degradation of persistent organic pollutants in water. These processes leverage the generation of highly reactive chemical species to break down contaminants.
Fenton and Fenton-like Catalysis Mechanisms
The Fenton reaction traditionally involves ferrous iron (Fe²⁺) reacting with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). A key limitation of the homogeneous Fenton process is the slow regeneration of Fe²⁺ from the resulting Fe³⁺. Heterogeneous Fenton-like processes, which use solid iron-containing catalysts like iron oxides or iron phosphates, offer an alternative that is effective over a wider pH range and allows for easier catalyst recovery. geoscienceworld.org
In a heterogeneous Fenton-like system using an iron(III) phosphate catalyst, the mechanism involves reactions occurring at the catalyst's surface. The process is initiated by the reduction of surface Fe³⁺ sites to Fe²⁺. These surface-bound Fe²⁺ ions then react with an oxidant, such as hydrogen peroxide or persulfate, to generate reactive radicals. The subsequent oxidation of Fe²⁺ back to Fe³⁺ on the catalyst surface completes the catalytic cycle, allowing the process to continue. geoscienceworld.orgresearchgate.net Research on porous iron hydroxy phosphate derived from industrial residues has shown that surface complexes can decompose to produce ferrous ions, which accelerates the generation of hydroxyl radicals and enhances the degradation of pollutants. researchgate.net
Activation of Oxidants and Generation of Reactive Oxygen Species (ROS)
The catalytic activity of this compound in AOPs is centered on its ability to activate oxidants like hydrogen peroxide (H₂O₂) and peroxydisulfate (B1198043) (PDS; S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS; HSO₅⁻). This activation leads to the formation of highly potent, non-selective Reactive Oxygen Species (ROS).
When hydrogen peroxide is used, the primary ROS generated is the hydroxyl radical (•OH). researchgate.net In systems utilizing persulfates (PDS or PMS), both sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH) can be produced. nih.govnih.gov The generation of these radicals is the crucial step that drives the degradation of contaminants. The process involves the transfer of electrons from the iron species in the catalyst to the oxidant molecule, causing the cleavage of the peroxide bond and the formation of ROS. The continuous cycling between Fe(III) and Fe(II) on the catalyst surface sustains the production of these reactive species. nih.gov
Degradation of Organic Contaminants
The ROS generated through Fenton-like processes are capable of degrading a wide array of recalcitrant organic contaminants that are resistant to conventional treatment methods. These radicals attack the organic molecules, initiating a series of oxidation reactions that can lead to their partial degradation into less harmful intermediates or complete mineralization into carbon dioxide and water.
Research has demonstrated the effectiveness of iron phosphate-based catalysts in degrading specific pollutants. For example, a modified porous iron hydroxy phosphate catalyst was used to treat water contaminated with the dye Rhodamine B. researchgate.net The study reported significant removal of the contaminant, highlighting the catalyst's efficiency.
| Parameter | Value |
|---|---|
| Pollutant | Rhodamine B |
| Degradation Efficiency | 98.87% |
| Reaction Time | 15 minutes |
| Catalyst Stability | Good catalytic activity maintained after six cycles |
Other studies using iron-based Fenton-like systems have shown successful degradation of contaminants such as phenol (B47542) and aniline. geoscienceworld.org The efficiency of these systems underscores the potential of using this compound in environmental remediation applications for treating industrial wastewater containing refractory organic compounds. nih.gov
Interactions with Micronutrients in Anaerobic Digestion Systems
The addition of iron compounds to anaerobic digesters is a common practice in wastewater treatment, primarily for odor control and to improve digestion efficiency. nih.govknu.ac.kr These additions, however, also influence the complex biogeochemistry of micronutrients within the system.
Impact on Micronutrient Bioavailability
The bioavailability of micronutrients—essential trace metals like iron, copper, nickel, and zinc—is a critical factor for the health and performance of the microbial communities responsible for anaerobic digestion. The introduction of iron(III) into a phosphate-rich anaerobic digester leads to the precipitation of iron phosphates. researchgate.net
This precipitation has a dual effect on micronutrient bioavailability. Firstly, the formation of insoluble iron phosphates sequesters both iron and phosphate, reducing their soluble concentrations and thus their direct bioavailability. researchgate.net Secondly, the interaction can indirectly affect other micronutrients. Phosphate in solution can form complexes with a range of metal ions, reducing their bioavailability. researchgate.net Iron has a very high affinity for phosphate, and its addition can lead to the preferential formation of iron phosphates over other mineral precipitates like struvite (magnesium ammonium (B1175870) phosphate). nih.gov Since struvite precipitation is known to co-precipitate and remove other micronutrients from the soluble phase, the addition of iron could potentially limit struvite formation. researchgate.net This competitive interaction for phosphate could, in turn, reduce the sequestration of other essential micronutrients within the struvite matrix, thereby indirectly maintaining their bioavailability. nih.gov
Iron(III) Reduction-Induced Phosphate Precipitation
The biogeochemical cycles of iron (Fe) and phosphorus (P) are intricately linked, particularly at redox interfaces in environments such as sediments, aquifers, and wastewater treatment systems. geomar.defrontiersin.org Under anoxic conditions, the microbial reduction of solid-phase iron(III) minerals can paradoxically lead to the immobilization of dissolved phosphate through the precipitation of ferrous phosphate minerals. This process, known as iron(III) reduction-induced phosphate precipitation, serves as a significant mechanism for phosphorus sequestration and plays a crucial role in environmental remediation applications.
The fundamental mechanism involves dissimilatory iron-reducing bacteria (IRB), which utilize Fe(III) (oxyhydr)oxides as terminal electron acceptors for their respiration in the absence of oxygen. uakron.edu Phosphate ions in the environment have a strong affinity for the surfaces of Fe(III) (oxyhydr)oxides, such as ferrihydrite and amorphous ferric oxyhydroxide, leading to their adsorption and removal from the aqueous phase. copernicus.orgmdpi.com When IRBs metabolize, they mediate the transfer of electrons to these solid iron minerals, causing their reductive dissolution and the release of soluble ferrous iron (Fe(II)) and the previously adsorbed phosphate into the solution. uakron.edunih.gov
This concurrent release of Fe(II) and phosphate ions into the porewater or surrounding solution can elevate their concentrations to a point of supersaturation. nih.gov Once supersaturation is achieved, the spontaneous precipitation of low-solubility ferrous phosphate minerals occurs. researchgate.netgoldschmidt.info The most commonly identified mineral precipitate resulting from this process in various environments, including natural sediments and engineered bioreactors, is vivianite [Fe₃(PO₄)₂·8H₂O]. nih.govresearchgate.netresearchgate.net The formation of vivianite effectively transfers aqueous phosphate into a stable solid phase, thereby immobilizing it. researchgate.net
Research conducted in laboratory-scale anaerobic sequencing batch reactors has provided detailed insights into the factors that govern the efficiency of this process for phosphate removal. Key findings from these studies demonstrate a strong dependence on the molar ratio of iron to phosphorus.
| Fe/P Molar Ratio | Phosphate Removal Efficiency (%) | Reference |
|---|---|---|
| 1.5 | Effective Removal Observed | researchgate.netresearchgate.net |
| 3.0 | >96 | researchgate.net |
As shown in Table 1, increasing the initial molar ratio of amorphous ferric oxyhydroxide to soluble phosphate from 1.5 to 3.0 significantly enhances the removal of phosphate, achieving efficiencies greater than 96%. researchgate.net This indicates that a sufficient supply of iron(III) is critical for generating enough Fe(II) to precipitate the available phosphate.
| Parameter | Observed Effect | Reference |
|---|---|---|
| Agitation | Important; enhances contact between microbes and Fe(III) minerals. | researchgate.net |
| Cycle Time | No noticeable effect. | researchgate.netresearchgate.net |
| Substrate Concentration | No noticeable effect. | researchgate.netresearchgate.net |
| Temperature | No noticeable effect. | researchgate.netresearchgate.net |
The data presented in Table 2 highlights that physical mixing (agitation) is an important factor, as it facilitates better contact between the iron-reducing microorganisms and the solid-phase electron acceptor (amorphous ferric oxyhydroxide). researchgate.net In contrast, within the ranges tested, parameters such as the reactor cycle time, the concentration of the organic substrate for the bacteria, and temperature did not have a significant impact on the efficiency of iron reduction and the subsequent precipitation of phosphate. researchgate.netresearchgate.net The identity of the resulting precipitate has been consistently confirmed through multiple analytical techniques, including Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD), which have identified vivianite as the main secondary mineral formed. researchgate.netresearchgate.net
The competition between different microbial processes, such as sulfate reduction, can influence the outcome. In the presence of high sulfate concentrations, microbially produced sulfide can react with the newly formed Fe(II) to precipitate iron sulfides (e.g., mackinawite and greigite), which competes with vivianite formation and can lead to the mobilization of phosphate. goldschmidt.info The mineralogy of the initial Fe(III) oxide also plays a role; less crystalline phases like ferrihydrite are more bioavailable for microbial reduction compared to more crystalline forms such as goethite and hematite, thus influencing the rate of Fe(II) production. mdpi.com
Catalytic Science and Applications of Iron Iii Phosphate Dihydrate
Heterogeneous Catalysis Principles
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which are typically in a liquid or gas phase flowing over a solid catalyst. youtube.comwikipedia.org This type of catalysis is crucial in the chemical and energy industries, contributing to the production of approximately 90% of chemicals by volume. wikipedia.org The process involves a cycle of molecular adsorption, reaction, and desorption on the catalyst's surface. wikipedia.org Reactants first diffuse from the bulk fluid phase and adsorb onto the catalyst's surface. wikipedia.org Adsorption, the binding of molecules to a surface, is a critical initial step. wikipedia.org Following adsorption, the reactant molecules may migrate across the surface to an active site where the chemical reaction occurs, often following a path with a lower energy barrier. wikipedia.org Finally, the product molecules desorb from the surface and diffuse away. wikipedia.org
The effectiveness of a heterogeneous catalyst like iron(III) phosphate (B84403) dihydrate is influenced by thermodynamics, as well as heat and mass transfer. wikipedia.org A key goal in designing such catalysts is to maximize the surface area available for reaction, as only the outer layer of the bulk material is typically involved in catalysis. youtube.com For iron-based catalysts, high thermal and chemical stability make them robust and suitable for a wide array of reaction conditions, which is advantageous for large-scale industrial applications. nih.gov
Role of Microporous and Mesoporous Structures in Catalytic Activity
The structure of a catalyst plays a pivotal role in its activity. Specifically, creating microporous (pore size < 2 nm) and mesoporous (pore size 2-50 nm) structures in materials like iron(III) phosphate can significantly enhance their catalytic performance. acs.org Ordered mesoporous iron phosphate, for instance, possesses a well-defined mesostructure with a large surface area, recorded at 423 m²/g, and a narrow distribution of pore sizes. acs.orgresearchgate.net
Active Sites and Reaction Pathways
The active sites on a heterogeneous catalyst are the specific locations where the catalytic reaction takes place. In iron phosphate catalysts, the interaction between iron and phosphorus is crucial for creating these sites. This interaction can modify the Lewis acidity of the catalyst through charge redistribution and the formation of a Fe³⁺/Fe²⁺ redox couple. researchgate.net The density of weak and medium strength Lewis acid sites has been shown to correlate with the catalytic reactivity of these materials. researchgate.net In some iron phosphate hydroxide (B78521) hydrate (B1144303) systems, the catalytic surface is described as having proton acceptor sites (negatively charged phosphate) and hydride acceptor sites (coordinated metal), which work together to promote reactions like water electrolysis. rsc.org
The general reaction pathway in heterogeneous catalysis involving iron(III) phosphate dihydrate follows the Langmuir-Hinshelwood model. wikipedia.org This process involves several key steps:
Diffusion and Adsorption : Reactants move from the bulk phase to the catalyst surface and bind to it. nih.gov
Surface Reaction : The adsorbed reactants interact on the surface to form products. The presence of the Fe³⁺/Fe²⁺ redox couple at the active sites is often central to facilitating these transformations, particularly in oxidation reactions. researchgate.net
Desorption and Diffusion : The newly formed product molecules detach from the surface and diffuse back into the bulk phase. nih.gov For the catalyst to remain effective, the product should not bind too strongly, which would block active sites and inhibit further reactions. youtube.com
Peroxidase-like Activity and Oxidative Catalysis
This compound exhibits intrinsic peroxidase-like activity, meaning it can mimic the function of the natural peroxidase enzyme. sigmaaldrich.comsigmaaldrich.com Peroxidases catalyze the oxidation of a substrate by hydrogen peroxide (H₂O₂). researchgate.net This nanozyme activity allows iron phosphate to catalyze the oxidation of chromogenic substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of H₂O₂, resulting in a color change, a principle often used in biosensing. researchgate.net
The mechanism behind this activity is believed to involve surface Fenton-like reactions. nih.gov The Fe³⁺ on the catalyst surface can be reduced to Fe²⁺, which then reacts with H₂O₂ to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that drive the subsequent oxidation of the substrate. The catalytic cycle is sustained by the regeneration of the active iron species. nih.gov Novel iron phosphate microstructures, such as microflowers, have been synthesized that demonstrate this peroxidase-mimicking behavior, suggesting potential applications as biocatalysts and in biosensors for detecting H₂O₂. sigmaaldrich.comsigmaaldrich.com
In the broader context of oxidative catalysis, iron phosphates are effective catalysts for oxidative dehydrogenation reactions. researchgate.net This process involves the removal of hydrogen from a molecule in the presence of an oxidizing agent. For example, iron(III) phosphate is used to catalyze the oxidative dehydrogenation of methyl isobutyrate (MIB) to produce methyl methacrylate (B99206) (MMA), an important industrial monomer. sigmaaldrich.cn It also catalyzes the oxidation of alcohols to alkenes. cymitquimica.com During these reactions, the structure of iron(III) orthophosphate can be transformed into a phase containing crystalline water, which has been observed to markedly increase catalytic performance. researchgate.net
Applications in Organic Synthesis
This compound serves as a versatile and efficient heterogeneous catalyst for a wide range of organic synthesis reactions. cymitquimica.comnovapublishers.com Its use aligns with the principles of green chemistry due to its stability, reusability, and the avoidance of more toxic or expensive metal catalysts. nih.govresearchgate.net
One prominent application is in multicomponent reactions, such as the one-pot, three-component Biginelli reaction. In this synthesis, this compound catalyzes the reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones and -thiones, which are compounds with significant pharmacological interest. sigmaaldrich.cn
The catalyst is also employed in various other synthetic transformations. novapublishers.com These include the acetylation and the tetrahydropyranylation/tetrahydrofuranylation of alcohols and phenols, which are important protection/deprotection steps in multi-step organic synthesis. novapublishers.com Furthermore, it catalyzes the synthesis of diverse heterocyclic compounds such as 2,4,5-triarylated imidazoles, polyhydroquinoline derivatives, and various substituted benzimidazoles. novapublishers.com
The table below summarizes some of the key applications of this compound in organic synthesis.
| Reaction Type | Substrates | Product(s) |
| Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea | 3,4-dihydropyrimidin-2(1H)-ones and -thiones |
| Oxidative Dehydrogenation | Methyl iso-butarate (MIB) | Methyl methacrylate (MMA) |
| Imidazole Synthesis | Varies | 2,4,5–triarylated imidazoles, 2-substituted benzimidazoles |
| Acetylation | Alcohols, phenols | Acetylated alcohols and phenols |
| Protection of Alcohols | Alcohols, phenols | Tetrahydropyranyl and tetrahydrofuranyl ethers |
| Mannich Reaction | Varies | β-amido carbonyl compounds |
| Hantzsch Reaction | Varies | Polyhydroquinoline derivatives, 1,4-dihydropyridines |
| Other Syntheses | Indoles and aldehydes/ketones | Bis(indolyl)methanes |
This table presents a selection of organic reactions catalyzed by this compound, based on available research findings. sigmaaldrich.cnnovapublishers.com
Biomaterial Science and Biocompatibility of Iron Iii Phosphate Dihydrate Systems
Integration in Iron-Phosphate Glass Fibres for Tissue Engineering
Iron(III) phosphate (B84403) is a critical component in the development of iron-phosphate glass fibers, which are notable for their complete solubility in aqueous environments, releasing biocompatible and bioactive ions. nih.gov These fibers have been investigated as potential scaffolds for tissue engineering, particularly for applications such as craniofacial skeletal muscle regeneration. nih.gov
The production of iron-phosphate glass fibers typically involves compositions based on the CaO-Na₂O-Fe₂O₃-P₂O₅ system. nih.gov In these systems, the phosphorus pentoxide (P₂O₅) content is often fixed, for example at 50 mol%, while the calcium oxide (CaO) content is varied (e.g., between 30 and 40 mol%). nih.gov Iron(III) oxide (Fe₂O₃) is incorporated in small amounts, typically from 1 to 5 mol%, by substituting it for sodium oxide (Na₂O). nih.govucl.ac.uk
Successful fiber production is contingent on the glass composition, particularly the phosphate content. ucl.ac.uknih.gov Studies have shown that a minimum of 50 mol% P₂O₅ is necessary to successfully draw fibers from the P₂O₅-CaO-Na₂O glass system. ucl.ac.uknih.gov Compositions with 45 mol% P₂O₅ were found to be unsuitable for fiber production, a limitation attributed to the structure, cross-linked density, and network connectivity of the glasses. ucl.ac.uknih.gov
Characterization of these fibers involves multiple analytical techniques. Thermal analysis and X-ray powder diffraction (XRPD) are used to study the crystallization and melting temperatures and to identify the crystalline phases present. nih.gov Common phases identified in the CaO-Na₂O-Fe₂O₃-P₂O₅ system include Sodium Calcium Phosphate (NaCa(PO₃)₃), Calcium Metaphosphate (CaP₂O₆), and Sodium Iron Pyrophosphate (NaFeP₂O₇). nih.gov
Table 1: Composition and Properties of Iron-Phosphate Glass Systems
| Property | Description | Findings | Citation |
|---|---|---|---|
| Base Composition | P₂O₅-CaO-Na₂O system | A minimum of 50 mol% P₂O₅ is required for successful fiber production. | ucl.ac.uknih.gov |
| Iron Addition | Fe₂O₃ is substituted for Na₂O. | Typically incorporated at 1-5 mol%. | nih.govucl.ac.uk |
| Identified Phases | Crystalline structures identified by XRPD. | NaCa(PO₃)₃, CaP₂O₆, NaFeP₂O₇. | nih.gov |
| Thermal Properties | Glass transition (Tg) and crystallization (Tc) temperatures. | Tg and Tc increase with increasing CaO content. | nih.gov |
A key advantage of incorporating iron into phosphate glass fibers is the significant enhancement of their chemical durability. nih.gov The addition of up to 5 mol% Fe₂O₃ can reduce the degradation rate by two orders of magnitude. nih.govresearchgate.net This increased durability is attributed to the formation of P-O-Fe bonds, which are more resistant to hydration than the easily hydrated P-O-P bonds found in traditional phosphate glasses. nih.govresearchgate.netresearchgate.net
The dissolution rate is influenced by several compositional and physical factors:
Iron Oxide Content : A decrease in dissolution rates for both bulk glass and glass fibers is observed with an increase in Fe₂O₃ mol%. nih.gov
Calcium Oxide Content : Higher CaO mol% also leads to a decrease in dissolution rates. nih.gov
Fiber Diameter : The degradation rate increases as the fiber diameter decreases, which is related to the higher surface area-to-volume ratio of smaller fibers. nih.govnih.gov
This controllable degradation is crucial for tissue engineering applications, as the scaffold must remain structurally intact long enough for initial cell attachment and tissue formation. nih.govresearchgate.net Research suggests that fibers containing 3-5 mol% Fe₂O₃ provide a more durable initial scaffold compared to those with lower iron content. nih.gov
Table 2: Factors Influencing Dissolution Rate of Iron-Phosphate Glass Fibers
| Factor | Effect on Dissolution Rate | Rationale | Citation |
|---|---|---|---|
| Increasing Fe₂O₃ Content | Decrease | Formation of more hydration-resistant P-O-Fe bonds. | nih.govnih.govresearchgate.net |
| Increasing CaO Content | Decrease | Enhanced network stability. | nih.gov |
| Decreasing Fiber Diameter | Increase | Increased surface area to volume ratio. | nih.govnih.gov |
The enhanced chemical durability imparted by iron is directly linked to the biocompatibility of the glass fibers. nih.gov Ternary compositions without iron were often found to be too soluble for cell attachment and proliferation to occur. ucl.ac.uk Studies have demonstrated that incorporating 4-5 mol% Fe₂O₃ into the glass composition is sufficient to allow for successful cell attachment and differentiation. nih.govucl.ac.uk
In biocompatibility studies using a conditionally immortal muscle precursor cell line, myotubes were observed to form along the axis of the iron-phosphate glass fibers, which is a clear indicator of cell differentiation. nih.gov The fiber diameter also plays a significant role in cell attachment and survival. nih.govresearchgate.net One study found that fibers drawn at 800 revolutions per minute were optimal for human osteoblast and fibroblast attachment and viability. nih.govresearchgate.net These findings underscore the potential of tailoring the composition and physical form of iron-phosphate glass fibers to create effective scaffolds for hard and soft tissue regeneration. nih.govresearchgate.net
Biomineralization Processes Involving Iron-Calcium Phosphate Phases
Biomineralization is the process by which living organisms produce minerals. wikipedia.org Amorphous iron-calcium phosphate (Fe-ACP) is a phase that plays a vital role in the mechanical properties of hard tissues in some organisms and is an area of active research for creating high-performance bioceramics. researchgate.netdiva-portal.orgnih.gov
A novel route for synthesizing Fe-ACP involves using ammonium (B1175870) iron citrate (B86180) (AIC) as an iron source in an aqueous medium at ambient temperature. researchgate.netdiva-portal.org This method allows for the preparation of Fe-ACP at pH values as low as 4, which can help minimize the precipitation of iron hydroxide (B78521). diva-portal.org The resulting particles feature iron that is homogeneously distributed on the nanometer scale. researchgate.netdiva-portal.orgnih.gov
Characterization of the synthesized Fe-ACP particles is performed using a variety of techniques:
Microscopy : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the particle morphology, revealing particle diameters between 50 and 300 nm. researchgate.netresearchgate.net
Diffraction : Selected Area Electron Diffraction (SAED) patterns confirm the amorphous nature of the particles. researchgate.net
Spectroscopy : X-ray Photoelectron Spectroscopy (XPS) is used to analyze the elemental composition and chemical states, while Fourier-transform infrared spectroscopy (FTIR) provides information about the functional groups present. researchgate.netdiva-portal.orgresearchgate.net
The Fe-ACP particles prepared via this method demonstrate high stability in aqueous media, including water, simulated body fluid (SBF), and acetate (B1210297) buffer solutions. researchgate.netdiva-portal.orgnih.gov
In vitro studies have demonstrated that the synthesized Fe-ACP particles possess good biocompatibility and osteogenic properties. researchgate.netdiva-portal.orgnih.gov When cultured with different concentrations of Fe-ACP nanoparticles, Bone Marrow Stromal Cells (BMSCs) showed proliferation over several days. diva-portal.org
Evidence of the osteogenic potential of Fe-ACP includes:
Alkaline Phosphatase (ALP) Staining : BMSCs cultured with Fe-ACP particles show positive ALP staining, indicating early osteogenic differentiation. diva-portal.org
Alizarin Red Staining : The presence of mineralized nodules, as shown by Alizarin Red staining, confirms late-stage osteogenic differentiation and matrix mineralization in BMSCs cultured with the particles. diva-portal.org
These findings suggest that Fe-ACP has significant potential for use in biomedical fields, including as a starting material to fabricate acid-resistant, high-performance bioceramics for dental and orthopedic applications. researchgate.netdiva-portal.org Subsequent consolidation of Fe-ACP powders using Spark Plasma Sintering (SPS) can produce ceramics with a hardness of up to 4 GPa, which is higher than that of human enamel. researchgate.netdiva-portal.orgnih.gov
Table 3: List of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Iron(III) phosphate dihydrate | FePO₄·2H₂O |
| Calcium Metaphosphate | CaP₂O₆ |
| Calcium Oxide | CaO |
| Iron(III) oxide | Fe₂O₃ |
| Phosphorus pentoxide | P₂O₅ |
| Sodium Calcium Phosphate | NaCa(PO₃)₃ |
| Sodium Iron Pyrophosphate | NaFeP₂O₇ |
General Considerations for Biocompatibility
The biological performance of a material is highly dependent on its specific chemical composition, crystal structure, solubility, and surface characteristics. Therefore, without dedicated studies on this compound, its cellular and tissue response remains uncharacterized.
Theoretical and Computational Investigations of Iron Iii Phosphate Dihydrate
Electronic Structure Calculations (e.g., Density Functional Theory)
Electronic structure calculations, particularly those using Density Functional Theory (DFT), offer fundamental insights into the bonding, electronic states, and magnetic properties of iron(III) phosphate (B84403) dihydrate. While comprehensive DFT studies specifically on the dihydrate crystal are not extensively detailed in publicly accessible literature, valuable information can be inferred from studies on related anhydrous polymorphs and aqueous iron-phosphate complexes.
DFT studies on anhydrous FePO₄, which shares the same core Fe-P-O framework, reveal important electronic characteristics. For instance, calculations on the common α-quartz polymorph of FePO₄ show that it consists of tetrahedral Fe(III) and phosphate sites. wikipedia.org The Fe³⁺ ion is in a high-spin state. researchgate.net A machine-generated description of a triclinic polymorph of FePO₄ based on DFT calculations indicates that Fe³⁺ is bonded to four O²⁻ atoms, forming FeO₄ tetrahedra. materialsproject.org The Fe-O bond lengths are calculated to be around 1.85-1.86 Å, and all P-O bond lengths are 1.53 Å. materialsproject.org Such calculations are fundamental for determining the geometric and electronic ground state of the material.
Furthermore, DFT has been used to investigate monophosphate complexes of iron(III) in aqueous environments, such as Fe(H₂PO₄)(H₂O)m²⁺. researchgate.net These studies explore the bonding between the Fe³⁺ cation and the H₂PO₄⁻ anion, considering various coordination environments (tetrahedral, bipyramidal, and octahedral) around the iron ion. researchgate.net The results from these calculations, including predicted infrared spectra, help in understanding the nature of the iron-phosphate bond which is central to the structure of the dihydrate. researchgate.net
DFT calculations are also instrumental in predicting spectroscopic parameters. For example, they have been calibrated for the prediction of ⁵⁷Fe Mössbauer spectral parameters in various iron-phosphate compounds, which provides a bridge between theoretical models and experimental characterization. nih.gov
Table 1: DFT-Calculated Structural Parameters for Anhydrous FePO₄ (Triclinic, P1 space group)
| Parameter | Value (Å) |
|---|---|
| Fe-O Bond Length (short) | 1.85 |
| Fe-O Bond Length (long) | 1.86 |
| P-O Bond Length | 1.53 |
Data sourced from the Materials Project. materialsproject.org
Molecular Dynamics Simulations for Phase Transitions and Ion Transport
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for investigating dynamic processes like phase transitions and the transport of ions within a material.
Investigations into iron(III) phosphate dihydrate have focused on the kinetics of its phase transformation from an amorphous to a crystalline state. mdpi.comresearchgate.net This transition is critical for controlling the properties of FePO₄ as a precursor for electrode materials like LiFePO₄. mdpi.com The transformation kinetics can be described by the Johnson–Mehl–Avrami (JMA) model. mdpi.comresearchgate.net Studies have shown that the dissolution rate of the amorphous FePO₄·2H₂O is the rate-limiting step in this process. mdpi.comresearchgate.net As the reaction temperature increases, the induction period for crystallization shortens, and the transformation reaction constant increases. mdpi.com
Table 2: Kinetic Parameters for the Amorphous-to-Crystalline Phase Transformation of FePO₄·2H₂O
| Parameter | Value |
|---|---|
| Kinetic Model | Johnson–Mehl–Avrami (JMA) |
| Rate-Limiting Step | Dissolution of amorphous FePO₄·2H₂O |
| Activation Energy (Ea) | 9.619 kJ/mol |
Data from a study on precipitation and phase transformation kinetics. mdpi.comresearchgate.net
Computational Modeling of Surface Reactions and Catalytic Mechanisms
Computational modeling is essential for understanding the mechanisms of surface reactions and catalysis at the molecular level. This compound has been identified as a catalyst for certain organic reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones and the oxidative dehydrogenation of methyl isobutyrate.
While specific computational models for these catalytic reactions on FePO₄·2H₂O surfaces are not widely published, the principles can be understood from modeling studies on related iron-based materials. Surface complexation models, for instance, have been developed to describe the adsorption of phosphate onto hydrous ferric oxide (HFO) surfaces. researchgate.net These models use geochemical modeling codes to determine equilibrium constants for surface reactions, providing a quantitative description of how phosphate binds to iron oxide surfaces. researchgate.net This is highly relevant as the surface of this compound would present similar Fe-OH functional groups available for reaction.
DFT calculations are a key tool for modeling catalytic mechanisms. For other iron-catalyzed reactions, DFT has been used to map out entire reaction pathways, identify key intermediates, and determine rate-determining steps. nih.gov For example, in iron-catalyzed C-H functionalization reactions, computational studies have elucidated an inner-sphere radical reaction mechanism. nih.gov Similar computational approaches could be applied to model the catalytic activity of this compound, examining how reactants adsorb onto its surface, interact with active iron sites, and transform into products. The presence of both Lewis acidic Fe³⁺ sites and Brønsted acidic or basic phosphate and water-derived groups on the surface likely contributes to its catalytic activity.
Thermodynamic Modeling of Speciation and Precipitation
Thermodynamic modeling is used to predict the chemical speciation of substances in solution and the conditions under which solid phases will precipitate. This is particularly important for understanding the formation of this compound in both industrial and natural systems.
The precipitation of FePO₄·2H₂O is complex due to the various species that can form between ferric iron and phosphate in an aqueous solution. mdpi.com Thermodynamic modeling, often using software like PHREEQC, can be employed to evaluate the effects of various solution parameters on FePO₄·2H₂O precipitation. nih.gov These models show that the saturation index (SI), which indicates the thermodynamic driving force for precipitation, is highly dependent on pH. nih.gov The solution pH dictates the activities of different ferric iron and phosphate ion species. nih.gov
Studies have found that in the relevant pH range for precipitation (e.g., pH 0.85), the predominant species in solution are FeHPO₄⁺ and FeH₂PO₄²⁺. mdpi.com The thermodynamic model can predict how the SI of FePO₄·2H₂O changes with other factors as well:
Fe/P Molar Ratio: The SI increases with a logarithmic function of the Fe³⁺:PO₄³⁻ molar ratio. nih.gov
Phosphate Concentration: The SI increases logarithmically with the initial phosphate concentration. nih.gov
Alkalinity and Ionic Strength: The SI decreases logarithmically with increasing alkalinity and ionic strength. nih.gov
Temperature: The effect of temperature is complex; for instance, the SI may decrease linearly at pH 6.0 and 9.0 but follow a polynomial function at pH 4.0. nih.gov
These thermodynamic models are powerful predictive tools for optimizing conditions for phosphorus removal and recovery from wastewater by precipitating ferric phosphate. nih.gov
Table 3: Possible Complexation Reactions for Fe³⁺ and Phosphate in Solution
| Reaction | Log K (Equilibrium Constant) |
|---|---|
| H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | -2.15 |
| H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | -7.2 |
| HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | -12.35 |
| Fe³⁺ + H₂PO₄⁻ ⇌ FeH₂PO₄²⁺ | 3.4 |
| Fe³⁺ + HPO₄²⁻ ⇌ FeHPO₄⁺ | 8.33 |
| Fe³⁺ + PO₄³⁻ ⇌ FePO₄(aq) | 22.0 |
| Fe³⁺ + OH⁻ ⇌ FeOH²⁺ | 11.87 |
| Fe³⁺ + 2OH⁻ ⇌ Fe(OH)₂⁺ | 22.3 |
| Fe³⁺ + 3OH⁻ ⇌ Fe(OH)₃(aq) | 29.4 |
| Fe³⁺ + 4OH⁻ ⇌ Fe(OH)₄⁻ | 34.4 |
Data from a study on precipitation processes of iron phosphate dihydrate. mdpi.com
Q & A
Q. What analytical techniques are used to study thermal decomposition pathways?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify mass loss and phase transitions. For FePO₄·2H₂O, dehydration occurs below 300°C, while desulfurization (removal of sulfate impurities) occurs between 400–500°C .
Advanced Research Questions
Q. How do temperature and phosphoric acid concentration affect FePO₄·2H₂O solubility?
- Solubility increases by 5 orders of magnitude with rising H₃PO₄ concentration (1.13–10.7 wt%) due to coordination species formation (e.g., [Fe(PO₄)₂]³⁻). Conversely, increasing temperature (298–363 K) reduces solubility by 1–2 orders of magnitude, favoring recrystallization into orthorhombic FePO₄ .
Q. What are the critical temperature thresholds for phase transformations during calcination?
- Dehydration : Complete removal of bound water occurs below 300°C.
- Desulfurization : Sulfate impurities decompose between 400–500°C.
- Phase transition : Amorphous FePO₄·2H₂O transforms into crystalline FePO₄ (orthorhombic) at 530°C, achieving full conversion after 6 hours at 550°C .
Q. How does phosphoric acid influence phase transformation mechanisms during thermal treatment?
- Excess H₃PO₄ stabilizes dissolved Fe³⁺-phosphate complexes, accelerating dissolution-recrystallization kinetics. This promotes Ostwald ripening, leading to larger crystallites and reduced surface defects in the final FePO₄ .
Q. What role does precursor morphology play in lithium iron phosphate (LiFePO₄) battery performance?
- FePO₄·2H₂O with high surface area and low sulfur content enhances LiFePO₄’s charge-discharge rates. Particle fusion during calcination above 500°C reduces surface area, increasing charge-transfer impedance .
Methodological Considerations
- Synthesis Optimization : Control pH (5–6) and reaction time to minimize impurities like sulfates, which degrade electrochemical performance .
- Characterization Workflow : Combine XRD, TGA/DSC, and BET surface area analysis to correlate synthesis parameters with material properties .
- Solubility Modeling : Use empirical equations to predict FePO₄·2H₂O solubility as a function of H₃PO₄ and temperature, enabling precise control over precipitation kinetics .
Conflicting Data Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
